molecular formula C10H16ClN B6260245 (1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride CAS No. 2633683-39-1

(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride

Cat. No.: B6260245
CAS No.: 2633683-39-1
M. Wt: 185.7
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Description

(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride is a chiral phenethylamine derivative of interest in medicinal chemistry and neuroscience research. Compounds within this structural class are frequently investigated for their potential interactions with central nervous system targets, particularly G protein-coupled receptors (GPCRs) such as serotonin and trace amine-associated receptors (TAARs) . Research into structurally related 2,5-dimethoxyphenyl compounds has shown them to be valuable tools for probing the structure-activity relationships of 5-HT2A receptor agonists, a site of action for classical psychedelics like psilocybin and DMT . Meanwhile, other research efforts focusing on 3,5-dimethylphenyl substitutions have identified potent agonists for TAAR1, a novel therapeutic target for psychiatric disorders such as schizophrenia, with clinical candidates like Ulotaront demonstrating efficacy in late-stage trials . The specific research applications and pharmacological profile of this compound are an active area of scientific inquiry, positioning it as a compound for developing targeted receptor probes and exploring new neuropharmacological mechanisms.

Properties

CAS No.

2633683-39-1

Molecular Formula

C10H16ClN

Molecular Weight

185.7

Purity

95

Origin of Product

United States

Preparation Methods

Efficiency and Scalability

  • Reductive Amination: Highest atom economy but requires resolution. Scalable to multi-kilogram batches with cobalt catalysts.

  • Asymmetric Hydrogenation: Stereoselective but costly due to chiral ligands. Limited to niche applications.

  • Resolution: Low yield per cycle but reliable for high-purity (1S)-enantiomer production.

Environmental and Economic Considerations

  • The cobalt-catalyzed method aligns with green chemistry principles, utilizing aqueous ammonia and mild conditions.

  • Resolution generates significant waste (unwanted enantiomer), impacting sustainability.

Scientific Research Applications

Neuropharmacological Applications

Mechanism of Action
The compound exhibits significant interaction with neurotransmitter systems, particularly those involving dopamine and norepinephrine. Its ability to cross the blood-brain barrier indicates potential as a central nervous system (CNS) stimulant. Research suggests that it may act as a ligand for adrenergic and dopaminergic receptors, modulating neurotransmitter release and uptake, which is critical in treating mood disorders and attention-deficit hyperactivity disorder (ADHD) .

Case Studies

  • A study demonstrated that compounds similar to this compound showed efficacy in models of schizophrenia by reducing MK-801-induced hyperactivity in rats .
  • Another investigation highlighted the compound's potential role as a TAAR1 agonist, which could be beneficial in treating conditions related to schizophrenia and other mood disorders .

Organic Synthesis

Precursor in Synthesis
this compound serves as a precursor in the synthesis of various organic compounds. Its unique structure allows for the generation of derivatives that are valuable in pharmaceutical chemistry.

Synthesis Methods
Several synthetic routes have been developed to produce this compound efficiently:

  • The use of Mizoroki-Heck arylation has been documented for synthesizing related amines .
  • Additionally, methods involving N-alkylation reactions have been explored to modify its structure for enhanced biological activity .

Mechanism of Action

The mechanism of action of (1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s chiral nature allows for selective binding to specific molecular targets, influencing biochemical pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS No. Molecular Formula Substituents/Backbone Functional Groups Key Differences Reference
(1S)-1-(2,5-Dimethylphenyl)ethan-1-amine HCl N/A C₁₀H₁₆ClN 2,5-dimethylphenyl, ethylamine Amine (primary), HCl salt Target compound N/A
1-(2,4-Dimethylphenyl)ethan-1-amine 102877-07-6 C₁₀H₁₅N 2,4-dimethylphenyl, ethylamine Amine (primary) Positional isomerism (2,4- vs. 2,5-dimethyl) alters steric and electronic properties
2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine HCl (2C-D) N/A C₁₁H₁₈ClNO₂ 2,5-dimethoxy, 4-methylphenyl, ethylamine Methoxy groups, HCl salt Methoxy substituents enhance receptor binding affinity (psychedelic activity reported)
1-(3,5-Dimethylphenyl)propan-2-amine HCl 77083-30-8 C₁₁H₁₈ClN 3,5-dimethylphenyl, propylamine Amine (secondary), HCl salt Propane backbone and 3,5-substitution reduce steric hindrance
1-(2,5-Dimethylphenyl)ethan-1-one 2142-73-6 C₁₀H₁₂O 2,5-dimethylphenyl, ethyl ketone Ketone Ketone vs. amine eliminates basicity, altering solubility and bioactivity
2,5-Dimethylphenylhydrazine HCl 56737-78-1 C₈H₁₃ClN₂ 2,5-dimethylphenyl, hydrazine Hydrazine, HCl salt Hydrazine group introduces nucleophilicity, used in derivatization reactions

Structural and Functional Analysis

Positional Isomerism :

  • The 2,4-dimethylphenyl analog (CAS 102877-07-6) shares the ethylamine backbone but differs in substituent positions. The 2,5-dimethyl configuration in the target compound may offer better π-π stacking interactions in receptor binding due to symmetrical substitution .

Substituent Effects: Methoxy groups in 2C-D () increase electron density on the aromatic ring, enhancing serotonin receptor affinity.

Backbone Modifications :

  • The propane chain in 1-(3,5-dimethylphenyl)propan-2-amine HCl () introduces conformational flexibility, which may reduce receptor selectivity compared to the rigid ethylamine backbone of the target compound .

Functional Group Replacements :

  • The ketone derivative (CAS 2142-73-6) lacks the amine’s basicity, rendering it inactive in neurotransmitter systems but useful as a synthetic intermediate .

Biological Activity

(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride, commonly referred to as a derivative of phenylethylamine, has gained attention for its potential biological activities. This compound is characterized by the presence of a dimethyl-substituted phenyl ring, which significantly influences its pharmacological properties. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. As an amine compound, it can act as a ligand for adrenergic and dopaminergic receptors, influencing neurotransmitter release and uptake. The mechanism includes:

  • Receptor Binding : The compound's structure allows it to bind effectively to neurotransmitter receptors, particularly those associated with dopamine and norepinephrine pathways. This binding can modulate receptor activity and downstream signaling pathways.
  • Enzyme Interaction : The amino group in the molecule can form hydrogen bonds with active sites on enzymes, potentially leading to competitive inhibition or activation of enzymatic processes.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Neuropharmacological Effects : It has been shown to influence neurotransmitter systems, suggesting potential applications in treating conditions like depression or attention deficit hyperactivity disorder (ADHD). Its ability to cross the blood-brain barrier enhances its relevance in neuropharmacology.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against specific pathogens. For instance, compounds structurally related to (1S)-1-(2,5-dimethylphenyl)ethan-1-amine have demonstrated selective activity against Chlamydia .
  • Potential Stimulant Effects : Similar to other compounds in its class, it may exhibit stimulant properties which could be beneficial in certain therapeutic contexts .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyFindings
Leung et al. (2020)Identified new scaffolds that activate ClpP; compounds showed moderate antibacterial activity against N. meningitidis and H. influenzae .
MDPI Research (2024)Highlighted the compound's potential as a neuropharmacological agent due to its interaction with dopamine pathways .
Enamine Study (2024)Discussed structural similarities with other bioactive compounds and their implications for drug development .

Safety and Toxicology

The safety profile of this compound has been assessed in various studies. It is classified under skin corrosion/irritation categories, indicating caution during handling . Further toxicological assessments are necessary to establish comprehensive safety data for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic identifiers for (1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride?

  • Answer : The compound is a chiral primary amine with a stereocenter at the carbon adjacent to the amine group. Key identifiers include:

  • CAS No. : 1213156-01-4 (from ).
  • Molecular formula : C₁₀H₁₆ClN (derived from structural analysis).
  • Chirality : Confirmed via polarimetry or chiral HPLC ().
  • Spectroscopic data : Use 1H^1H-NMR to resolve aromatic protons (2,5-dimethylphenyl group) and amine protons. IR spectroscopy identifies N–H stretches (~3300 cm⁻¹) and C–Cl bonds ().

Q. What synthetic routes are optimal for producing high-purity (>95%) this compound?

  • Answer : A multi-step synthesis is typical:

Imine formation : React 2,5-dimethylbenzaldehyde with a chiral amine precursor (e.g., (S)-α-methylbenzylamine) under acidic conditions ().

Reduction : Use NaBH₄ or LiAlH₄ to reduce the imine intermediate to the amine.

Salt formation : Treat with HCl in ethanol to precipitate the hydrochloride salt.

  • Optimization : Control temperature (<0°C during reduction) and solvent polarity (e.g., THF for imine formation) to minimize racemization ().

Q. How can enantiomeric excess (ee) be quantified for this compound?

  • Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol (90:10). Compare retention times to racemic standards. Alternatively, 19F^{19}F-NMR with a chiral derivatizing agent (e.g., Mosher’s acid chloride) resolves enantiomers ().

Advanced Research Questions

Q. What role does the chiral center play in ligand-metal coordination for catalytic applications?

  • Answer : The (1S)-configuration enables stereoselective coordination with transition metals (e.g., Ru or Pd), influencing catalytic activity in asymmetric hydrogenation or cross-coupling reactions. Computational studies (DFT) show the dimethylphenyl group stabilizes metal-ligand complexes via steric and electronic effects ().
  • Experimental validation : Compare catalytic efficiency (TON, TOF) of (1S)-enantiomer vs. racemic mixtures in model reactions (e.g., Suzuki-Miyaura coupling) ().

Q. How do structural modifications (e.g., halogenation) impact biological activity?

  • Answer : Introduce halogens (e.g., Br, F) at the phenyl ring to study SAR. For example:

  • 5-Bromo derivative : Enhances lipophilicity (logP ↑) and receptor binding affinity in neuropharmacological assays ().
  • 2,6-Difluoro analog : Alters metabolic stability (CYP450 resistance) and blood-brain barrier permeability ().
    • Method : Synthesize analogs via electrophilic substitution, then assay in vitro (e.g., receptor binding) and in vivo (PK/PD studies) ().

Q. What computational tools predict binding modes of this compound with serotonin receptors (e.g., 5-HT₂A)?

  • Answer : Use molecular docking (Glide XP) and MD simulations to model interactions:

  • Target : 5-HT₂A receptor (PDB: 6WGT).
  • Key interactions : Amine group forms salt bridges with Asp155; dimethylphenyl group occupies hydrophobic subpocket ().
  • Validation : Compare predicted ΔG (MM-GBSA) with experimental IC₅₀ values from radioligand assays ().

Q. How to resolve contradictions in reported biological data (e.g., agonist vs. antagonist activity)?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell type, receptor density).

  • Step 1 : Replicate assays using standardized protocols (e.g., CHO-K1 cells expressing human 5-HT₂A).
  • Step 2 : Test for biased agonism via β-arrestin recruitment vs. G-protein activation (TR-FRET assays) ( ).
  • Step 3 : Analyze data with nonlinear regression (GraphPad Prism) to calculate EC₅₀ and Hill slopes ( ).

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